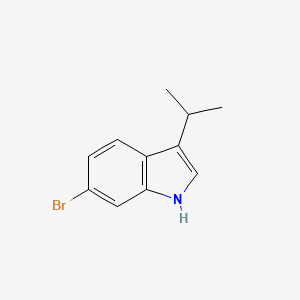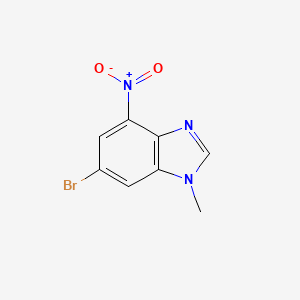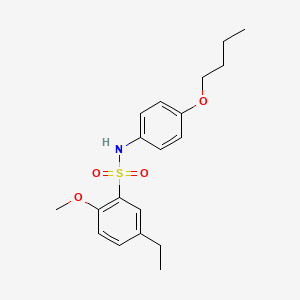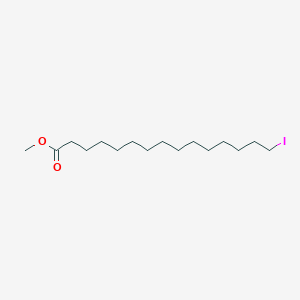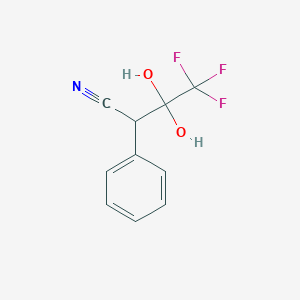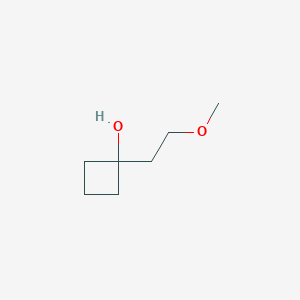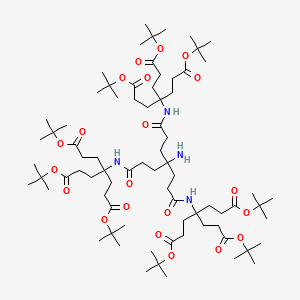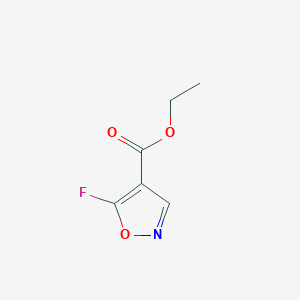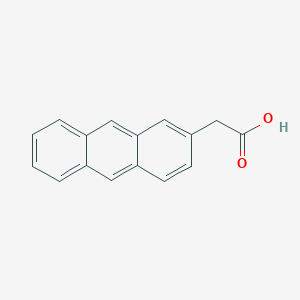![molecular formula C10H17NO5 B15123282 (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid CAS No. 489446-83-5](/img/structure/B15123282.png)
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid typically involves the reaction of a chiral amino alcohol with an appropriate acid. One common method includes the protection of the amino group using tert-butoxycarbonyl anhydride, followed by the formation of the oxolane ring through cyclization reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid and trifluoroacetic acid are used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptides and proteins for biological studies.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
- (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the tert-butoxycarbonyl group also provides a protective function, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
489446-83-5 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
Clé InChI |
XPLRZNDPTQWMSL-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](OC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


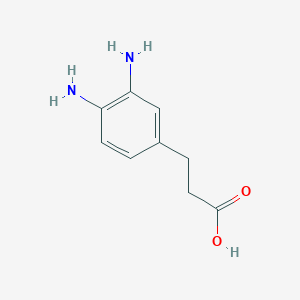
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
